molecular formula C5H10ClNO2S B1527762 3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride CAS No. 53747-09-4

3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride

Cat. No.: B1527762
CAS No.: 53747-09-4
M. Wt: 183.66 g/mol
InChI Key: PHQXGSHUQFIPBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride is a heterocyclic organic compound with the CAS number 53747-09-4 . It has a molecular weight of 183.66 and its molecular formula is C5H10ClNO2S . The compound is a grey solid .


Molecular Structure Analysis

The IUPAC name for this compound is 3-aminothiolane-3-carboxylic acid hydrochloride . The InChI code is 1S/C5H9NO2S.ClH/c6-5(4(7)8)1-2-9-3-5;/h1-3,6H2,(H,7,8);1H . This compound has 4 H-Bond acceptors and 3 H-Bond donors .


Physical and Chemical Properties Analysis

This compound is a grey solid . It has a molecular weight of 183.6525 and its exact mass is 183.01200 . It has 4 H-Bond acceptors and 3 H-Bond donors .

Scientific Research Applications

Catalysis and Synthesis

3-thiophene- and 3-furancarboxylic acids, related to 3-amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride, efficiently undergo perarylation accompanied by cleavage of the three C-H bonds and decarboxylation upon treatment with excess aryl bromides in the presence of a palladium catalyst. This process results in the formation of tetraarylated products in good yields, showcasing its application in organic synthesis and catalysis (Nakano et al., 2008).

Material Science and Polymer Chemistry

The solution properties of water-soluble poly(3-thiophene acetic acid) (P3TAA) and its copolymers were studied extensively, focusing on their titration behavior and spectral transitions. The unique pH-induced conformational changes observed in these materials, differing significantly from common flexible polyelectrolytes, highlight their potential application in material science and polymer chemistry (Kim et al., 1999).

Organic Synthesis

A convenient synthesis method for optically active 3-morpholinecarboxylic acid and its thio analogue, tetrahydro-2H-1,4-thiazine-3-carboxylic acid, has been developed. These intermediates were obtained through specific reactions involving benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate, suggesting applications in stereochemistry and organic synthesis (Kogami & Okawa, 1987).

Genotoxicity and Carcinogenicity Assessment

Thiophene derivatives, including compounds similar to this compound, have been studied for their genotoxic and carcinogenic potentials. Techniques like the Salmonella mutagenicity assay and the single-cell gel electrophoresis assay were employed, providing valuable insights into the safety and environmental impact of these compounds (Lepailleur et al., 2014).

Synthetic Utility and Medicinal Chemistry

Studies on the synthesis and characterization of various thiophene derivatives, including ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, were conducted. These studies involved antimicrobial evaluation and docking studies, indicating the relevance of such compounds in medicinal chemistry and drug development (Spoorthy et al., 2021).

Environmental Science

Research on adsorption behavior of heavy metals like Cu (II) and Cd (II) onto aminothiophene derivatives of Styrene Maleic anhydride copolymer showcased the potential of these compounds in environmental science, particularly in the context of heavy metal removal and water treatment (Ali et al., 2016).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride . These factors can include pH, temperature, and the presence of other molecules, among others. Detailed studies are needed to understand how these factors affect the compound’s action.

Properties

IUPAC Name

3-aminothiolane-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S.ClH/c6-5(4(7)8)1-2-9-3-5;/h1-3,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQXGSHUQFIPBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696011
Record name 3-Aminothiolane-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53747-09-4
Record name 3-Aminothiolane-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride
Reactant of Route 3
3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride
Reactant of Route 6
3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.